Predicted Lipophilicity (ACD/LogP) of Ethyl 4,4-Diethoxy-2,2-difluorobutanoate vs. Non‑Fluorinated Ethyl 4,4-Diethoxybutanoate
The presence of the CF₂ group in the target compound is expected to alter the lipophilicity relative to the non‑fluorinated analog, a key determinant of membrane permeability and ADME properties. ACD/Labs Percepta‑predicted LogP for the non‑fluorinated comparator ethyl 4,4‑diethoxybutanoate is 2.16 . While experimental LogP data for the target compound have not been published, the well‑established electron‑withdrawing effect of the gem‑difluoro group typically yields a ΔLogP of approximately +0.3 to +0.6 log units relative to the CH₂ analog based on fragment‑based contributions [1], positioning the target compound in a more favorable lipophilicity range for CNS drug candidates.
| Evidence Dimension | Predicted lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | LogP ~2.5–2.8 (estimated from fragment addition, CF₂ for CH₂: ΔLogP ≈ +0.3 to +0.6) [1] |
| Comparator Or Baseline | Ethyl 4,4-diethoxybutanoate: ACD/LogP = 2.16 (predicted) |
| Quantified Difference | Estimated ΔLogP = +0.3 to +0.6 log units |
| Conditions | ACD/Labs Percepta prediction; fragmental constant method supported by measured CF₂ analog data in the literature [1]. |
Why This Matters
The increased lipophilicity while retaining hydrogen‑bond acceptor capacity makes the target compound a more promising intermediate for CNS‑penetrant drug candidates than its non‑fluorinated counterpart.
- [1] Braun, M. The Asymmetric Difluoro‑Reformatsky Reaction. Eur. J. Org. Chem. 2021, 2021, 1255–1273. DOI: 10.1002/ejoc.202100004. View Source
